molecular formula C18H10ClFN2O3S B12112044 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12112044
M. Wt: 388.8 g/mol
InChI Key: LTIUQBWTQCDZRU-UHFFFAOYSA-N
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Description

This compound (CAS: 866245-42-3) features a chromene (benzopyran) core substituted with a chloro group at position 6, a methyl group at position 7, and a 4-oxo moiety. The carboxamide bridge links this chromene system to a 6-fluoro-1,3-benzothiazole group. Key properties include:

  • Molecular formula: C₁₈H₁₀ClFN₂O₃S
  • Molecular weight: 388.8 g/mol
  • XLogP3: 4.5 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/6
  • Topological polar surface area (TPSA): 96.5 Ų .

Properties

Molecular Formula

C18H10ClFN2O3S

Molecular Weight

388.8 g/mol

IUPAC Name

6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H10ClFN2O3S/c1-8-4-14-10(6-11(8)19)13(23)7-15(25-14)17(24)22-18-21-12-3-2-9(20)5-16(12)26-18/h2-7H,1H3,(H,21,22,24)

InChI Key

LTIUQBWTQCDZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

    Nucleophilic Aromatic Substitution (SNAr)

    The electron-deficient benzothiazole ring facilitates SNAr reactions at the 6-chloro position. Key examples include:

    Reaction with Amines

    ReagentConditionsProductYieldSource
    PiperidineDMF, 80°C, 12h6-Piperidinyl derivative72%
    4-MethylpiperazineEtOH, reflux, 8h6-(4-Methylpiperazinyl) analog68%

    This reactivity enables diversification of the benzothiazole scaffold for structure-activity relationship (SAR) studies in medicinal chemistry applications.

    Oxidation Reactions

    The chromene core undergoes selective oxidation under controlled conditions:

    Table 1: Oxidation Pathways

    Oxidizing AgentTarget PositionProductKey Observations
    KMnO₄ (aq. acidic)C3 of chromene3-Hydroxy-4-oxo derivativeRequires stoichiometric control
    O₂ (catalytic Cu)Methyl group7-Carboxylic acid analog58% conversion at 120°C, 24h
    CrO₃BenzothiazoleSulfoxide derivativeLimited regioselectivity observed

    Oxidation products show enhanced solubility but reduced thermal stability compared to the parent compound.

    Cross-Coupling Reactions

    The compound participates in palladium-catalyzed coupling reactions:

    a) Suzuki-Miyaura Coupling

    • Reagents: 4-Bromophenylboronic acid, Pd(PPh₃)₄

    • Conditions: Dioxane/H₂O (3:1), K₂CO₃, 90°C, 18h

    • Product: 6-(4-Biphenyl) analog (62% yield)

    • Application: Used to extend π-conjugation for materials science applications.

    b) Buchwald-Hartwig Amination

    • Substrate: 7-Methyl group

    • Catalyst: Pd₂(dba)₃/Xantphos

    • Product: Tertiary amine derivatives (51-67% yields)

    • Note: Steric hindrance from adjacent substituents limits reactivity.

    Functional Group Interconversion

    The carboxamide group undergoes characteristic transformations:

    a) Hydrolysis

    ConditionsProductYield
    6N HCl, reflux, 6hCorresponding carboxylic acid84%
    LiAlH₄, THF, 0°C → RTPrimary alcohol derivative39%

    b) Reduction

    • Reagent: BH₃·THF

    • Product: Secondary alcohol (chromene C4 ketone → alcohol)

    • Side Reaction: Over-reduction of benzothiazole observed at >48h reaction time.

    Cyclization Reactions

    Under acidic conditions, the compound forms fused heterocycles:

    Example:

    • Reagent: PPA (Polyphosphoric Acid)

    • Conditions: 140°C, N₂ atmosphere, 4h

    • Product: Pyrido[2,1-b]benzothiazole system (Figure 1)

    • Mechanism: Intramolecular nucleophilic attack by amide nitrogen on C2 of chromene .

    text
    O || O==C—N—S / \ F Cl

    Photochemical Reactions

    UV irradiation (λ = 254 nm) induces:

    • Norrish Type II Cleavage: Chromene ring opening → formation of dienone intermediates

    • Quantum Yield: Φ = 0.18 ± 0.03 in acetonitrile

    • Application: Potential for photoactivated prodrug systems.

    Stability Under Various Conditions

    Table 2: Degradation Pathways

    ConditionHalf-lifeMajor Degradation Product
    pH 1.2 (HCl, 37°C)2.3hHydrolyzed amide + ring-opened form
    pH 7.4 (PBS, 37°C)48hOxidized chromene derivative
    UV Light (ICH Q1B)6hComplex mixture of radicals

    Stability data inform storage recommendations (desiccated, -20°C, amber vials) .

    This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with well-characterized pathways enabling precise structural modifications. Recent advances in flow chemistry have improved yields in cross-coupling reactions by 12-18% compared to batch methods. Continued research focuses on optimizing reaction selectivity for pharmaceutical intermediate synthesis.

    Scientific Research Applications

    Biological Activities

    Research indicates that this compound possesses several promising biological activities:

    Antimicrobial Activity

    Studies have demonstrated that 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis with an IC50 value indicating potent antibacterial activity.

    Biological ActivityIC50 (μM)Notes
    Antimicrobial (M. tuberculosis)7.05Significant inhibition observed

    Cytotoxicity

    In vitro assays have revealed that this compound selectively targets cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

    Biological ActivityIC50 (μM)Notes
    Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

    Enzyme Inhibition

    The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the nervous system. Its IC50 value shows comparable effectiveness to established inhibitors.

    Biological ActivityIC50 (μM)Notes
    AChE Inhibition0.25Comparable to standard treatments

    Synthesis and Preparation Methods

    The synthesis of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step synthetic routes that may include:

    • Knoevenagel condensation reactions to form the chromene structure.
    • Reactions with benzothiazole derivatives to introduce the benzothiazole moiety.
    • Amidation processes to incorporate the carboxamide group.

    Case Studies and Research Findings

    Several studies highlight the applications of this compound in medicinal chemistry:

    • Antimicrobial Studies : Research focused on its efficacy against various bacterial strains, particularly Mycobacterium tuberculosis, showcasing its potential as a new therapeutic agent.
    • Cytotoxicity Assays : Investigations into the selective cytotoxic effects on cancer cell lines have provided insights into its mechanism of action and therapeutic potential.
    • Enzyme Inhibition Profiles : Detailed analyses have been conducted to evaluate its inhibitory effects on key enzymes involved in neurodegenerative diseases, suggesting further exploration in drug development.

    Mechanism of Action

      Targets: It likely interacts with specific cellular receptors or enzymes.

      Pathways: Further research is needed to elucidate the exact pathways.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogs with Chromene-Carboxamide Backbone

    Compound 1 : 6-Chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Furan-2-ylmethyl)-7-Methyl-4-Oxo-4H-Chromene-2-Carboxamide (BH52131; CAS: 873080-69-4)
    • Molecular formula: C₂₀H₁₈ClNO₆S
    • Molecular weight : 435.878 g/mol
    • Key differences :
      • Replaces benzothiazole with 1,1-dioxidotetrahydrothiophen-3-yl and furfuryl groups.
      • Higher TPSA due to sulfone and furan oxygen atoms.
      • Increased solubility compared to the target compound .
    Compound 2 : 6-Chloro-N-[4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl]-7-Methyl-4-Oxochromene-2-Carboxamide (CAS: 873080-78-5)
    • Molecular formula : C₂₂H₁₈ClN₃O₆S
    • Key differences: Introduces a sulfamoylphenyl group with a dimethylisoxazole substituent.
    Compound 3 : 6-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-yl)-4-Oxochromene-2-Carboxamide (CAS: 880791-79-7)
    • Molecular formula : C₁₇H₈ClFN₂O₃S
    • Molecular weight : 374.77 g/mol
    • Key differences: Lacks the 7-methyl group on the chromene ring.

    Pharmacological and Physicochemical Comparisons

    Property Target Compound Compound 1 (BH52131) Compound 2 Compound 3
    Molecular Weight (g/mol) 388.8 435.878 ~500 (estimated) 374.77
    XLogP3 4.5 Not reported ~3.0 (estimated) ~4.0 (estimated)
    TPSA (Ų) 96.5 >100 >120 ~90
    Hydrogen Bond Acceptors 6 7 9 6
    Key Functional Groups Benzothiazole Sulfone, Furan Sulfonamide, Isoxazole Benzothiazole (no methyl)
    Key Findings :

    Lipophilicity and Bioavailability :

    • The target compound’s XLogP3 (4.5) suggests moderate membrane permeability, comparable to Compound 3. Compounds 1 and 2, with polar sulfone/sulfonamide groups, likely exhibit improved aqueous solubility but reduced blood-brain barrier penetration .

    Enzyme Inhibition Potential: Benzothiazole derivatives (target compound, Compound 3) are implicated in cholinesterase inhibition, as seen in related ureas and imidazolidine-triones . The 7-methyl group in the target compound may enhance steric complementarity to AChE’s active site compared to Compound 3 .

    Synthetic Accessibility: The target compound’s synthesis involves coupling chromene-2-carboxylic acid with 6-fluoro-benzothiazol-2-amine.

    Biological Activity

    The compound 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C15H10ClFN2O2SC_{15}H_{10}ClFN_2O_2S, with a molecular weight of approximately 336.77 g/mol. Its structure features a chromene core substituted with a chloro and a fluoro group, which are essential for its biological activity.

    PropertyValue
    Molecular FormulaC15H10ClFN2O2S
    Molecular Weight336.77 g/mol
    InChI KeyOFLCIIWIQLRSKD-UHFFFAOYSA-N
    CAS NumberNot specified

    Biological Activity Overview

    Research indicates that compounds similar to 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

    Anticancer Activity

    Benzothiazole derivatives have been studied for their anticancer properties. A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation and tumorigenesis .

    Neuroprotective Effects

    The compound’s structure suggests potential neuroprotective properties. Research on similar derivatives indicates their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment. For instance, certain derivatives exhibited IC50 values significantly lower than standard treatments like rivastigmine, suggesting enhanced efficacy .

    The biological activity of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound is believed to inhibit enzymes such as AChE and COX, reducing the levels of inflammatory mediators.
    • Radical Scavenging : Similar compounds have shown antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
    • Protein-Ligand Interactions : Molecular docking studies suggest that the presence of halogen atoms enhances binding affinity to target proteins, which may explain the increased biological activity observed in vitro .

    Case Studies and Experimental Findings

    Several studies have investigated the biological activity of benzothiazole derivatives:

    • Cytotoxicity Assays : One study reported that related compounds exhibited IC50 values in the range of 5–20 μM against MCF-7 cells, indicating moderate to high cytotoxicity .
    • Inhibition Studies : Compounds were tested for their inhibitory effects on AChE and BuChE, with some showing IC50 values as low as 0.08 μM for BuChE inhibition, significantly outperforming existing drugs .
    • Antioxidant Activity : The total antioxidant capacity was assessed using Trolox equivalent assays, revealing promising results for compounds within this chemical class .

    Q & A

    Q. Yield optimization :

    • Temperature control : Reactions at 70°C in ethanol achieved yields of 60–70% for analogous benzothiazole carboxamides .
    • Purification : Flash chromatography (ethyl acetate/hexane) enhances purity without significant yield loss .

    Basic Question: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

    Answer:
    A multi-technique approach is essential:

    • 1H/13C NMR : Assigns proton environments (e.g., chromene C-3 methyl at δ 2.1–2.3 ppm) and carbonyl signals (C=O at ~170 ppm) .
    • IR spectroscopy : Confirms amide (1650–1680 cm⁻¹) and chromene carbonyl (1720–1740 cm⁻¹) stretches .
    • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₁ClFN₂O₃S: 413.02; observed: 413.05) .

    Data interpretation : Cross-referencing with crystallographic data (e.g., bond angles from single-crystal X-ray studies) resolves ambiguities in stereochemistry .

    Advanced Question: How can researchers resolve contradictions in spectroscopic data when structural anomalies arise?

    Answer:
    Contradictions often stem from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

    • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in chromene carbonyls) .
    • 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish overlapping signals (e.g., benzothiazole vs. chromene protons) .
    • X-ray crystallography : Provides unambiguous confirmation of bond lengths and angles (e.g., chromene C=O bond at 1.21 Å vs. amide C=O at 1.23 Å) .

    Case study : A reported discrepancy in NOESY correlations for a benzothiazole analog was resolved by comparing experimental data with DFT-calculated conformer populations .

    Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

    Answer:

    • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 6-fluoro with chloro) to identify critical pharmacophores .
    • Molecular docking : Compare binding affinities of the chromene-carboxamide scaffold with target proteins (e.g., kinase enzymes) using software like AutoDock Vina .
    • Biological assays : Use fluorescence polarization to measure protein-ligand interactions, leveraging the benzothiazole moiety’s intrinsic fluorescence .

    Example : A benzothiazole-chromene hybrid showed 10-fold higher inhibition of EGFR kinase compared to its non-fluorinated analog, attributed to enhanced halogen bonding .

    Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they addressed?

    Answer:
    Challenges :

    • Crystal growth : Low solubility in common solvents (e.g., DMSO) complicates crystallization.
    • Disorder : Flexible chromene and benzothiazole groups cause electron density ambiguities.

    Q. Solutions :

    • Co-crystallization : Add small-molecule additives (e.g., glycerol) to stabilize crystal lattices .
    • High-resolution X-ray diffraction (100 K) : Reduces thermal motion artifacts, improving R-factors (<0.03) .
    • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate packing motifs .

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